Product packaging for 3-Hexanol, 3-ethyl-5,5-dimethyl-(Cat. No.:CAS No. 5340-62-5)

3-Hexanol, 3-ethyl-5,5-dimethyl-

Cat. No.: B3053377
CAS No.: 5340-62-5
M. Wt: 158.28 g/mol
InChI Key: FVVBGHIXYRKNGT-UHFFFAOYSA-N
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Description

With the systematic IUPAC name 3-ethyl-5,5-dimethylhexan-3-ol, this tertiary alcohol possesses a unique molecular architecture that makes it a subject of interest in several areas of chemical research. Its structure, featuring a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, imparts specific chemical properties and reactivity patterns.

Table 1: Chemical and Physical Properties of 3-Hexanol, 3-ethyl-5,5-dimethyl-

Property Value Source
IUPAC Name 3-ethyl-5,5-dimethylhexan-3-ol nih.gov
CAS Number 5340-62-5 nih.govechemi.com
Molecular Formula C10H22O nih.govechemi.com
Molecular Weight 158.28 g/mol nih.gov
Density 0.827 g/cm³ chemnet.com
Boiling Point 183 °C at 760 mmHg chemnet.com
Refractive Index 1.434 chemnet.com
Flash Point 68.8 °C chemnet.com
Vapor Pressure 0.227 mmHg at 25°C chemnet.com

Note: Some data may be computed rather than experimental.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B3053377 3-Hexanol, 3-ethyl-5,5-dimethyl- CAS No. 5340-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5,5-dimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-6-10(11,7-2)8-9(3,4)5/h11H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBGHIXYRKNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277136
Record name 3-Hexanol, 3-ethyl-5,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-62-5
Record name 3-Hexanol,5-dimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hexanol, 3-ethyl-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Hexanol, 3 Ethyl 5,5 Dimethyl and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies for Tertiary Alcohols

The creation of chiral tertiary alcohols from prochiral ketones is a formidable task in asymmetric synthesis. benthamdirect.com The primary challenge lies in the catalyst's ability to differentiate between two sterically similar substituent groups on the ketone, a difficulty that is magnified compared to the synthesis of secondary alcohols from aldehydes. ingentaconnect.com Furthermore, constructing tertiary alcohols with adjacent stereocenters adds another layer of complexity, requiring simultaneous control of both diastereoselectivity and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Overcoming these hurdles has necessitated the development of highly sophisticated catalytic systems and synthetic strategies. These approaches aim to forge the critical carbon-carbon bond with precise control over the three-dimensional arrangement of atoms, yielding enantiopure tertiary alcohols that are crucial building blocks for pharmaceuticals and natural products. ingentaconnect.comchinesechemsoc.org

A key strategy for synthesizing complex tertiary alcohols, such as derivatives of 3-Hexanol, 3-ethyl-5,5-dimethyl-, involves the diastereoselective addition of a carbon nucleophile to a ketone that already contains a chiral center, or where the addition creates a new stereocenter adjacent to an existing one. The goal is to control the relative stereochemistry between these centers.

One effective method involves the nucleophilic addition of organometallic reagents to α-substituted-β-keto esters. A study demonstrated that the combination of organocerium compounds and titanium tetrachloride (TiCl₄) facilitates a highly efficient and stereoselective addition to β-keto esters. researchgate.net This method allows for the synthesis of tertiary alcohols with high diastereomeric purity. The stereochemical outcome is influenced by the nature of the ester group and the substituents on the ketone. researchgate.net For instance, high diastereoselectivity was achieved with β-keto esters bearing a tert-butoxy (B1229062) group. researchgate.net

Another powerful approach is the diastereoselective addition of γ-substituted allylic nucleophiles to ketones. The use of an allylic tributylstannane in the presence of a Lewis acid like stannous chloride (SnCl₂) or boron trifluoride etherate (BF₃·OEt₂) allows for the highly selective formation of either the syn or anti diastereomer of the resulting tertiary homoallylic alcohol. acs.org These two systems often exhibit complementary selectivity, providing access to either diastereomer from the same starting materials by simply changing the Lewis acid. acs.org

Table 1. Diastereoselective Addition of Methylcerium Reagent to β-Keto Esters researchgate.net
β-Keto Ester SubstrateEster Group (R)Yield (%)Diastereomeric Ratio (d.r.)
1a-CH₃6585:15
1b-CH₂CH₃7088:12
1c-C(CH₃)₃9097:3
1d-CH₂Ph7592:8

While diastereoselective methods are crucial for controlling relative stereochemistry, enantioselective catalysis is essential for establishing the absolute stereochemistry at the tertiary carbon center. This involves using a chiral catalyst to control the addition of a nucleophile to a prochiral ketone, resulting in the preferential formation of one enantiomer of the tertiary alcohol. benthamdirect.com The development of such catalytic processes has been a long-standing goal due to the steric challenges involved. ingentaconnect.com

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations. researchgate.netacs.org Chiral NHCs, in particular, have proven highly effective in mediating stereoselective reactions with excellent diastereo- and enantioselectivity. researchgate.net In the context of tertiary alcohol synthesis, NHCs can activate substrates in unique ways. A common mechanism involves the addition of the NHC to an aldehyde to form a nucleophilic Breslow intermediate, which can then react with various electrophiles. nih.gov

A sophisticated approach involves cooperative catalysis, where an NHC works in concert with a Lewis acid. acs.org For example, the combination of a chiral triazolium-derived NHC and a titanium(IV) alkoxide Lewis acid has been used to catalyze the annulation of enals and chalcones. This dual activation strategy allows for efficient preorganization of the substrates, leading to the formation of cis-1,3,4-trisubstituted cyclopentenes with high levels of both diastereoselectivity and enantioselectivity. acs.org The Lewis acid activates the electrophile, while the chiral NHC controls the stereochemical outcome of the reaction. acs.org

Table 2. NHC/Lewis Acid Cooperative Catalysis for Cyclopentene Synthesis acs.org
EntryLewis AcidYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1None<5--
2Sc(OTf)₃0--
3Ti(Oi-Pr)₄85>20:199
4Y(OTf)₃0--
5Mg(Ot-Bu)₂5810:199

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic mixture of chiral alcohols into a single enantiomer of a derivative with a theoretical maximum yield of 100%. mdpi.com This process combines the kinetic resolution of the racemic alcohol, typically through an enzyme-catalyzed enantioselective acylation, with the in situ racemization of the less reactive alcohol enantiomer, usually accomplished with a metal catalyst. researchgate.net

The application of DKR to tertiary alcohols has been particularly challenging due to their steric bulk and propensity for elimination side reactions. researchgate.netrsc.org However, recent advances have led to successful protocols. A landmark study demonstrated the first DKR of a racemic tertiary alcohol using a dual-catalyst system. rsc.org The system employed lipase (B570770) A from Candida antarctica (CAL-A) for the enantioselective acylation and a biocompatible oxovanadium catalyst immobilized on mesoporous silica (B1680970) for the racemization step. rsc.orgjst.go.jp Careful optimization and portion-wise addition of the catalysts were necessary to overcome catalyst deactivation and achieve high conversion and excellent enantioselectivity. jst.go.jp

Table 3. Chemoenzymatic Dynamic Kinetic Resolution of rac-1-Methyl-1-tetralol jst.go.jp
EntryEnzymeRacemization CatalystTime (h)Conversion (%)Product ee (%)
1Immobilized CAL-AV-MPS49653>99
2Immobilized CAL-A MutantV-MPS412062>99

The enantioselective cyanosilylation of ketones is a valuable carbon-carbon bond-forming reaction that produces chiral tertiary cyanohydrins, which are versatile precursors to other important chiral molecules like α-hydroxy acids and β-amino alcohols. chinesechemsoc.org While many methods exist for the cyanosilylation of achiral ketones, the stereoselective cyanation of racemic α-branched ketones to create tertiary alcohols with two adjacent stereocenters is a more formidable challenge. chinesechemsoc.orgchinesechemsoc.org

A significant breakthrough in this area involves the use of bifunctional cyanating reagents. nih.gov Specifically, the reagent Me₂(CH₂Cl)SiCN has been developed for the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. chinesechemsoc.orgchinesechemsoc.org This reaction is enabled by a three-component catalyst system comprising a chiral (salen)AlCl complex, a phosphorane, and hexamethylphosphoramide (B148902) (HMPA). chinesechemsoc.org The bifunctional reagent not only delivers the cyanide group with high stereocontrol but also installs a chloromethylsilyl group, which serves as a synthetic handle for further chemical transformations. chinesechemsoc.org This method provides access to Cα-tetrasubstituted silyl (B83357) cyanohydrins with excellent diastereomeric ratios and enantiomeric excesses. chinesechemsoc.org

Table 4. Diastereo- and Enantioselective Cyanosilylation of Racemic α-Branched Ketones using a Bifunctional Reagent chinesechemsoc.org
Ketone SubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
(±)-α-Phenyl-α-allyl methyl ketone85>20:198
(±)-α-(4-Methoxyphenyl)-α-allyl methyl ketone83>20:198
(±)-α-(2-Naphthyl)-α-allyl methyl ketone80>20:197
(±)-α-Phenyl-α-propargyl methyl ketone8219:196

Kinetic resolution (KR) is a fundamental strategy for separating a racemic mixture into its constituent enantiomers by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. sioc-journal.cn This approach is applicable to both the starting materials (α-branched ketones) and the final products (tertiary alcohols).

An unprecedented and highly effective kinetic resolution of racemic acyclic α-branched ketones has been developed concurrently with the diastereoselective cyanosilylation method mentioned previously. chinesechemsoc.org By using a substoichiometric amount of the cyanating reagent, the reaction selectively converts one enantiomer of the ketone into the cyanohydrin product, leaving the unreacted ketone enantiomer in high enantiomeric excess. chinesechemsoc.org This provides a valuable route to chiral α-branched ketones, which are themselves important synthetic building blocks. chinesechemsoc.orgchinesechemsoc.org

For the resolution of racemic tertiary alcohols, both enzymatic and non-enzymatic methods have been explored. sioc-journal.cnresearchgate.net Lipases, particularly lipase A from Candida antarctica (CAL-A), have shown the ability to catalyze the enantioselective acylation of various tertiary alcohols, although often with lower activity compared to secondary alcohols due to steric hindrance. researchgate.netrsc.org Non-enzymatic methods have also seen significant progress, with novel chiral catalysts being developed for the acylation or oxidation of tertiary alcohols, allowing for efficient separation of the enantiomers. sioc-journal.cn

Table 5. Kinetic Resolution of Racemic α-Branched Ketones via Asymmetric Cyanosilylation chinesechemsoc.org
Ketone SubstrateRecovered Ketone Yield (%)Recovered Ketone ee (%)Selectivity Factor (s)
(±)-α-Phenyl-α-allyl methyl ketone429673
(±)-α-(4-Chlorophenyl)-α-allyl methyl ketone419456
(±)-α-(3-Thienyl)-α-allyl methyl ketone439040
(±)-α-Cyclohexyl-α-phenyl methyl ketone458219

Enantioselective Catalysis in the Formation of Chiral Tertiary Alcohols

Novel Catalytic Approaches in the Formation of 3-Hexanol, 3-ethyl-5,5-dimethyl- Precursors

The efficient synthesis of structurally complex tertiary alcohols like 3-Hexanol, 3-ethyl-5,5-dimethyl- is highly dependent on the strategic formation of its precursors. Contemporary organic synthesis increasingly favors novel catalytic methodologies to construct the required carbon framework with high precision and efficiency. These catalytic strategies present considerable benefits over traditional stoichiometric reactions, such as milder reaction conditions, diminished chemical waste, and the potential for asymmetric synthesis, which is crucial for producing specific stereoisomers. The development of innovative catalysts is paramount for accessing precursors that can be readily transformed into the target alcohol.

Application of Organometallic Catalysts (e.g., Ru, Fe, V complexes)

Organometallic catalysts are pivotal in forging new synthetic pathways to intricate molecules. numberanalytics.com Specifically, complexes of ruthenium (Ru), iron (Fe), and vanadium (V) have demonstrated significant potential in catalyzing key carbon-carbon bond-forming reactions applicable to the synthesis of precursors for 3-Hexanol, 3-ethyl-5,5-dimethyl-. numberanalytics.comnih.govacs.org

Ruthenium (Ru) Catalysts: Ruthenium complexes are renowned for their effectiveness in promoting olefin metathesis, a powerful method for C-C bond formation. While a direct synthesis of the immediate precursor to 3-Hexanol, 3-ethyl-5,5-dimethyl- might be intricate, Ru-catalyzed cross-metathesis could be employed to couple smaller alkenes, thereby constructing the carbon backbone in a stepwise manner. For instance, a precursor could be envisioned through the cross-metathesis of 3,3-dimethyl-1-butene (B1661986) with an appropriate olefinic partner.

Iron (Fe) Catalysts: Being more cost-effective and environmentally benign, iron catalysts have attracted considerable attention. rsc.org Fe complexes are capable of catalyzing a range of reactions, including various cross-coupling reactions that form C-C bonds. An iron-catalyzed Kumada coupling, for example, involving a Grignard reagent and an alkyl halide, could serve as a crucial step in assembling the carbon framework of a suitable precursor.

Vanadium (V) Catalysts: Vanadium complexes have been investigated for their utility in selective oxidation and C-C coupling reactions. acs.org Although less commonly used in this specific context compared to ruthenium or iron, their distinct reactivity offers potential for novel synthetic strategies. Certain vanadium complexes, for instance, can catalyze the coupling of carbonyl compounds, which could provide a pathway to construct the sterically hindered core of the target molecule's precursors.

Role of Lewis Acid and Brønsted Acid Catalysis in C-C Bond Construction

Lewis and Brønsted acid catalysis are fundamental in a wide array of C-C bond-forming reactions essential for synthesizing precursors of 3-Hexanol, 3-ethyl-5,5-dimethyl-. wikipedia.orgrsc.org These catalysts function by activating substrates, rendering them more susceptible to nucleophilic attack, and thereby facilitating the construction of the necessary carbon skeleton. wikipedia.org

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃), are commonly used to promote Friedel-Crafts type reactions. wikipedia.org In this context, a potential application could be the alkylation of an aromatic ring with a branched alkyl halide, which could subsequently be elaborated to the desired alcohol. Furthermore, Lewis acids can activate carbonyl groups, increasing their electrophilicity and making them more susceptible to attack by organometallic reagents—a key step in many synthetic routes to tertiary alcohols. wikipedia.orgillinois.edu

Brønsted Acid Catalysis: Brønsted acids, which range from strong acids like sulfuric acid (H₂SO₄) to milder ones such as p-toluenesulfonic acid (p-TsOH), are crucial for catalyzing reactions like aldol (B89426) condensations and pinacol (B44631) rearrangements. nih.govnih.govsc.edu An acid-catalyzed aldol reaction between an appropriate ketone and an aldehyde could generate a β-hydroxy ketone, a versatile precursor that can be further modified to achieve the target structure. Dual Brønsted/Lewis acid catalysis has also been shown to be effective in certain alkylations. rsc.orgescholarship.org

Mechanistic Insights into Carbon-Carbon Bond Formation Leading to 3-Hexanol, 3-ethyl-5,5-dimethyl-

A detailed understanding of the mechanisms of C-C bond formation is critical for optimizing synthetic routes and predicting product distributions. For a molecule with the specific substitution pattern of 3-Hexanol, 3-ethyl-5,5-dimethyl-, several classical and modern reactions with well-elucidated mechanisms are highly relevant.

Grignard-Based Routes and their Mechanistic Predictability

The Grignard reaction represents one of the most direct and predictable methods for the synthesis of 3-Hexanol, 3-ethyl-5,5-dimethyl-. youtube.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable ketone. youtube.comrutgers.edu For this specific target, two primary combinations of reactants are feasible: the reaction of 3-pentanone (B124093) with a neopentylmagnesium halide, or the reaction of 4,4-dimethyl-2-pentanone (B109323) with an ethylmagnesium halide.

The mechanism initiates with the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. youtube.com This addition forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the final tertiary alcohol. youtube.comrutgers.edu The predictability of this reaction is generally high, with the primary product being the desired tertiary alcohol. However, significant steric hindrance around either the carbonyl group or the Grignard reagent can impede the reaction rate. dtu.dk

Interactive Table: Grignard Synthesis Routes for 3-Hexanol, 3-ethyl-5,5-dimethyl-

KetoneGrignard ReagentSolventIntermediateProduct
3-PentanoneNeopentylmagnesium bromideDiethyl etherMagnesium alkoxide3-Hexanol, 3-ethyl-5,5-dimethyl-
4,4-Dimethyl-2-pentanoneEthylmagnesium bromideTetrahydrofuran (B95107)Magnesium alkoxide3-Hexanol, 3-ethyl-5,5-dimethyl-

Wagner-Meerwein Rearrangement Mechanisms in Alkyl Halide Solvolysis

Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in These rearrangements are common in reactions involving carbocation intermediates, such as Sₙ1 reactions and acid-catalyzed dehydrations of alcohols. lscollege.ac.inmychemblog.comjk-sci.comlibretexts.org While not a direct synthetic route to the target alcohol, understanding this mechanism is crucial as it can lead to skeletal rearrangements and the formation of isomeric products. wikipedia.orgmychemblog.com

If a precursor to 3-Hexanol, 3-ethyl-5,5-dimethyl- were synthesized via a pathway that generates a carbocation at a less stable position, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable tertiary carbocation. mychemblog.comjk-sci.com For instance, the solvolysis of a secondary alkyl halide could lead to the formation of the more stable tertiary carbocation corresponding to the skeleton of the target alcohol, which would then be trapped by the solvent. The driving force for such rearrangements is the formation of a more stable carbocation. mychemblog.com

Hydroboration-Oxidation Reaction Pathways and Regioselectivity

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. masterorganicchemistry.comwvu.edu This reaction is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. libretexts.orgwikipedia.orglibretexts.org This pathway could be strategically employed to synthesize a precursor alcohol, which could then be oxidized to a ketone for a subsequent Grignard reaction.

For example, the hydroboration-oxidation of an alkene such as 4,4-dimethyl-2-pentene would yield 4,4-dimethyl-2-pentanol. This secondary alcohol could then be oxidized to the corresponding ketone, 4,4-dimethyl-2-pentanone. A subsequent Grignard reaction with ethylmagnesium bromide would then yield the target tertiary alcohol, 3-Hexanol, 3-ethyl-5,5-dimethyl-. The regioselectivity of the hydroboration step is governed by both steric and electronic factors, with the boron atom adding to the less sterically hindered carbon of the double bond. libretexts.orglibretexts.org This reaction proceeds without carbocation rearrangement. libretexts.orglibretexts.org

Interactive Table: Hydroboration-Oxidation for Precursor Synthesis

AlkeneReagentsIntermediate AlcoholSubsequent KetoneFinal Product via Grignard
4,4-Dimethyl-2-pentene1. BH₃·THF 2. H₂O₂, NaOH4,4-Dimethyl-2-pentanol4,4-Dimethyl-2-pentanone3-Hexanol, 3-ethyl-5,5-dimethyl-

Green Chemistry Principles and Sustainable Synthetic Routes for Branched Alcohols

The development of synthetic routes for branched alcohols, including tertiary alcohols like 3-Hexanol, 3-ethyl-5,5-dimethyl-, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. organic-chemistry.org

A key area of focus in the sustainable synthesis of tertiary alcohols is the use of greener solvents and reaction conditions. The Grignard reaction, a fundamental method for the formation of carbon-carbon bonds and the synthesis of alcohols, traditionally employs ethereal solvents like diethyl ether (DEE) or tetrahydrofuran (THF). ijarse.com While effective, these solvents have drawbacks related to their volatility, flammability, and potential for peroxide formation. sigmaaldrich.comrsc.org Research into greener alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a promising substitute. ijarse.comrsc.orgrsc.org Derived from renewable resources such as corncobs, 2-MeTHF exhibits comparable or even superior performance in many Grignard reactions. rsc.orgrsc.org Its lower miscibility with water simplifies aqueous work-ups and solvent recovery, reducing waste streams. ijarse.com

Another sustainable approach involves the use of biocatalysis. The enzymatic synthesis of optically active tertiary alcohols is an area of growing interest as it offers reactions under mild conditions and with high selectivity, avoiding the need for heavy metal catalysts or hazardous reagents. nih.govelsevierpure.comtandfonline.com Enzymes such as esterases, lipases, and alcohol dehydrogenases are being explored for the synthesis of chiral tertiary alcohols. nih.govelsevierpure.com While specific biocatalytic routes to 3-Hexanol, 3-ethyl-5,5-dimethyl- have not been reported, the general methodologies hold promise for future sustainable syntheses of this and similar molecules.

Furthermore, one-pot synthetic strategies that combine multiple reaction steps without the isolation of intermediates contribute to the greenness of a process by reducing solvent use, energy consumption, and waste generation. A one-pot method for synthesizing tertiary alcohols has been developed by combining a ruthenium-catalyzed isomerization of allylic alcohols with the chemoselective addition of organometallic reagents in deep eutectic solvents, which are biodegradable and have low toxicity. nih.gov

The application of microwave-assisted synthesis is another green chemistry approach that can accelerate reaction times and improve yields in alcohol synthesis. leah4sci.com This technique has been successfully used in the oxidation of alcohols and could potentially be adapted for synthetic routes to complex tertiary alcohols.

The following table summarizes a comparison of solvents for Grignard reactions, highlighting the advantages of greener alternatives.

SolventSourceKey AdvantagesKey Disadvantages
Diethyl Ether (DEE) PetrochemicalEffective for Grignard reagent formationHigh volatility, high flammability, peroxide former
Tetrahydrofuran (THF) PetrochemicalGood solvating power for Grignard reagentsWater-miscible (difficult work-up), peroxide former
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., corncobs)Lower water miscibility (easier work-up), less prone to peroxide formation, derived from renewable resources ijarse.comrsc.orgrsc.orgMay be more expensive than traditional solvents
Cyclopentyl methyl ether (CPME) PetrochemicalHigh boiling point, low peroxide formation, low water miscibility sigmaaldrich.comrsc.orgNot derived from renewable resources

Table 1: Comparison of Solvents for Grignard Reactions

The following table outlines key findings from research into sustainable synthetic routes for branched alcohols.

Research FindingMethodologyRelevance to Branched Alcohol SynthesisReference
Superiority of 2-MeTHF Comparative study of solvents in Grignard reactions2-MeTHF, a bio-based solvent, showed equal or superior performance to traditional ethereal solvents, reducing environmental impact. rsc.orgrsc.org rsc.orgrsc.org
One-Pot Synthesis Ruthenium-catalyzed isomerization and organometallic addition in deep eutectic solventsAn efficient, atom-economical, one-pot synthesis of tertiary alcohols under mild, green conditions. nih.gov nih.gov
Biocatalytic Approaches Use of enzymes like esterases, lipases, and alcohol dehydrogenasesEnables the synthesis of optically active tertiary alcohols under sustainable conditions, avoiding hazardous reagents. nih.govelsevierpure.comtandfonline.com nih.govelsevierpure.comtandfonline.com
Microwave-Assisted Synthesis Application of microwave irradiation to chemical reactionsCan lead to shorter reaction times and higher efficiency in alcohol synthesis. leah4sci.com leah4sci.com

Table 2: Research Findings in Sustainable Synthesis of Branched Alcohols

Theoretical and Computational Investigations of 3 Hexanol, 3 Ethyl 5,5 Dimethyl

Conformational Analysis and Energy Landscapes of Branched Alcohols

The study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements is known as conformational analysis. For a flexible molecule like 3-ethyl-5,5-dimethyl-3-hexanol, with several rotatable single bonds, a complex energy landscape with multiple local minima corresponding to different stable conformations can be expected.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of molecules. These methods use classical physics to model the energy of a molecule as a function of its geometry. The parameters used in these calculations are derived from experimental data or higher-level quantum mechanical calculations and are collectively known as a force field.

For branched alcohols, MM calculations can predict the relative stabilities of different conformers by evaluating steric and electrostatic interactions. In the case of 3-ethyl-5,5-dimethyl-3-hexanol, the bulky tert-butyl group and the ethyl group attached to the carbinol carbon create significant steric hindrance, which will be a dominant factor in determining the preferred conformations. The rotation around the C3-C4 bond, for instance, would lead to different staggered and eclipsed conformations, with the staggered conformers being more stable due to reduced steric strain. lumenlearning.com The relative energies of these conformers can be calculated to identify the most likely shapes the molecule will adopt.

A simplified representation of conformational analysis can be seen by examining the interactions between adjacent groups. The energy cost of different eclipsed interactions can be estimated, with larger groups leading to greater destabilization. lumenlearning.com For example, the interaction between two eclipsing methyl groups is more significant than that between a hydrogen and a methyl group. lumenlearning.com In 3-ethyl-5,5-dimethyl-3-hexanol, the interactions between the ethyl group, the neopentyl group, and the hydroxyl group around the central carbon are crucial.

Table 1: Estimated Energy Costs of Eclipsed Interactions

Interacting GroupsEnergy Cost (kcal/mol)Energy Cost (kJ/mol)
HH
HCH₃
CH₃CH₃
Data sourced from general principles of conformational analysis. lumenlearning.com

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of molecular systems by considering the electronic structure explicitly. acs.orgrsc.org DFT calculations can be used to optimize the geometry of the different conformers of 3-ethyl-5,5-dimethyl-3-hexanol, providing precise bond lengths, bond angles, and dihedral angles. These calculations also yield accurate relative energies, allowing for a more reliable determination of the global minimum energy conformation and the energy barriers between different conformers. kit.edu

For tertiary alcohols, DFT calculations have been employed to investigate reaction mechanisms and the stability of intermediates. acs.org In the context of 3-ethyl-5,5-dimethyl-3-hexanol, DFT could be used to study the energetics of its dehydration reaction, which would proceed through a carbocation intermediate. libretexts.org The stability of this tertiary carbocation would be a key factor in the reaction rate.

Table 2: Computed Properties of 3-ethyl-5,5-dimethyl-3-hexanol

PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28 g/mol
XLogP3-AA3.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count4
Data sourced from PubChem. nih.gov

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's flexibility. rsc.orgresearchgate.net

The presence of a hydroxyl group in 3-ethyl-5,5-dimethyl-3-hexanol allows for the possibility of hydrogen bonding. unacademy.comchemguide.co.uklibretexts.org While intermolecular hydrogen bonding with other alcohol molecules or solvent molecules is expected to be significant, the potential for intramolecular hydrogen bonding is limited in this specific molecule due to its structure. Intramolecular hydrogen bonds typically form when a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (another electronegative atom) are separated by a suitable number of atoms, often forming a five- or six-membered ring. In 3-ethyl-5,5-dimethyl-3-hexanol, there are no other heteroatoms to act as hydrogen bond acceptors.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods can provide valuable information about the distribution of electrons and the nature of molecular orbitals, which can be used to predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comfiveable.mewikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic character). libretexts.org

For 3-ethyl-5,5-dimethyl-3-hexanol, the HOMO would likely be localized on the oxygen atom of the hydroxyl group, specifically on one of its lone pairs. This indicates that the oxygen atom is the most nucleophilic site in the molecule. The LUMO, on the other hand, would be an antibonding orbital, likely associated with the C-O bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. FMO theory can be used to understand various reactions of alcohols, such as their dehydration or reaction with hydrogen halides. libretexts.org For instance, in an acid-catalyzed dehydration, the protonation of the hydroxyl group would lower the energy of the LUMO (the C-O σ* orbital), making it more susceptible to cleavage and the formation of a carbocation.

Electrostatic Potential Surface Analysis for Reaction Sites

Electrostatic Potential (ESP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. The ESP map displays regions of varying electron density, providing crucial insights into potential sites for electrophilic and nucleophilic attack.

In the case of 3-ethyl-5,5-dimethyl-3-hexanol, the ESP surface would highlight specific reactive zones. The oxygen atom of the hydroxyl (-OH) group is characterized by a high electron density due to the presence of lone pairs. This region would appear as a negative potential area (typically colored red or orange on an ESP map), indicating its susceptibility to attack by electrophiles (electron-seeking species). Conversely, the hydrogen atom of the hydroxyl group is electron-deficient, creating a region of positive potential (typically colored blue). This site is prone to interaction with nucleophiles or bases.

Furthermore, the areas around the alkyl groups would exhibit a relatively neutral potential. The bulky tert-butyl group ((CH₃)₃C-) and the ethyl group (-CH₂CH₃) create steric hindrance around the central carbon atom, which can influence the accessibility of these reactive sites to other molecules. By analyzing the shape, size, and intensity of these potential regions, chemists can predict the molecule's intermolecular interactions and the most likely pathways for its chemical reactions.

Predictive Modeling of Molecular Interactions and Topological Indices

Predictive modeling in chemistry leverages computational tools to forecast the behavior and properties of molecules, reducing the need for extensive empirical testing. This is particularly valuable in fields like drug discovery and materials science. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Alcohols

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate a molecule's structural features with its physicochemical properties. nih.gov For alcohols, QSPR has been successfully used to predict properties like boiling point, water solubility, and chromatographic retention indices directly from their molecular structure. nih.gov

The process involves generating numerical descriptors that encode structural information. nih.gov These descriptors can be topological, geometric, or electronic in nature. sciexplore.ir Multiple Linear Regression (MLR) is a common statistical method used to build the QSPR models, which are then validated to ensure their predictive power. nih.gov Studies have shown that properties of alcohols are influenced by the alkyl group (R), the hydroxyl group (OH), and the interaction between them. nih.gov Descriptors such as the Randić connectivity index, surface area, molar refractivity, and polarizability have proven to be significant in predicting the boiling points of alcohols. sciexplore.irchem-soc.si

Table 1: Selected Descriptors Used in QSPR Models for Alcohols

Descriptor Type Descriptor Name Property Predicted Reference
Topological Randić Connectivity Index Boiling Point chem-soc.si
Topological Wiener's Number Boiling Point chem-soc.si
Physicochemical Molar Refractivity Boiling Point sciexplore.ir
Physicochemical Polarizability Boiling Point sciexplore.ir
Geometric Molecular Surface Area Boiling Point chem-soc.si

Topological Indices for Characterizing Molecular Architecture

Topological indices are numerical values derived from the graphical representation of a molecule's structure. nih.gov In this representation, atoms are considered vertices and chemical bonds are edges. nih.gov These indices serve as molecular descriptors that quantify aspects of a molecule's size, shape, and degree of branching. researchgate.net They are widely used in QSPR and Quantitative Structure-Activity Relationship (QSAR) studies because they provide a simple way to correlate a molecule's structure with its properties and biological activities. nih.govmdpi.com

Several types of topological indices exist, with degree-based indices being particularly common in the study of organic molecules like alcohols. researchgate.net These indices are calculated based on the connectivity of atoms within the molecular graph. nih.gov For instance, the Zagreb indices were among the first developed and are related to the total π-electron energy of a molecule. mdpi.com The harmonic index, a modification of the Randić index, has shown strong correlations with the physicochemical properties of various compounds. mdpi.com

Table 2: Examples of Degree-Based Topological Indices

Index Name Formula Description Reference
First Zagreb Index M₁(G) = Σ (dᵤ)² Sum of the squares of the degrees of all vertices (u). mdpi.com
Second Zagreb Index M₂(G) = Σ (dᵤ * dᵥ) Sum of the products of the degrees of adjacent vertices (u,v). mdpi.com
Randić Index R(G) = Σ (dᵤ * dᵥ)⁻⁰.⁵ Sum over all edges of the reciprocal square root of the product of the degrees of adjacent vertices. mdpi.com
Harmonic Index H(G) = Σ 2 / (dᵤ + dᵥ) Sum over all edges of 2 divided by the sum of the degrees of adjacent vertices. mdpi.com
Sum-Connectivity Index SCI(G) = Σ (dᵤ + dᵥ)⁻⁰.⁵ Sum over all edges of the reciprocal square root of the sum of the degrees of adjacent vertices. mdpi.com

G represents the molecular graph, u and v are vertices (atoms), and dᵤ is the degree of vertex u (number of connections).

Transition State Characterization and Reaction Pathway Elucidation

Understanding the transition states and reaction pathways is fundamental to explaining how a chemical reaction occurs. For alcohols, a common and well-studied reaction is acid-catalyzed dehydration to form alkenes. libretexts.orgbyjus.com The mechanism of this reaction depends on the structure of the alcohol. libretexts.org

For a tertiary alcohol like 3-ethyl-5,5-dimethyl-3-hexanol, the dehydration reaction proceeds via an E1 (Elimination, Unimolecular) mechanism. libretexts.orglibretexts.org This pathway involves the formation of a carbocation intermediate. byjus.com The elucidation of this pathway involves characterizing the transition states for each step:

Protonation of the Alcohol: The reaction begins with the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid). The lone pair of electrons on the oxygen atom attacks a proton (H⁺), forming an alkyloxonium ion. libretexts.orglibretexts.org This initial step converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺). libretexts.org

Deprotonation to Form an Alkene: A weak base, typically a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org The electrons from the C-H bond then move to form a new carbon-carbon double bond (π-bond), resulting in an alkene. byjus.com Depending on which adjacent proton is removed, different alkene isomers can be formed, often favoring the more substituted (and thus more stable) product according to Zaitsev's rule.

The E1 mechanism is favored for tertiary alcohols because they can form stable carbocation intermediates. byjus.com The energy profile of this multi-step reaction features transition states between each intermediate, and computational chemistry plays a vital role in calculating the energies of these states to predict the most favorable reaction pathway.

Reaction Chemistry and Mechanistic Pathways of 3 Hexanol, 3 Ethyl 5,5 Dimethyl

Acid-Catalyzed Dehydration Mechanisms (E1, E2 Pathways)

The dehydration of alcohols, including 3-Hexanol, 3-ethyl-5,5-dimethyl-, is a fundamental organic reaction that typically proceeds via an E1 or E2 elimination pathway when catalyzed by strong acids. libretexts.org For tertiary alcohols like the subject compound, the E1 (unimolecular elimination) mechanism is favored. libretexts.orglibretexts.org This process involves the formation of a carbocation intermediate. libretexts.org The reaction is initiated by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. libretexts.org The reaction temperature required for dehydration decreases as the substitution of the carbon bearing the hydroxyl group increases, with tertiary alcohols requiring the mildest conditions. libretexts.org

Carbocation Formation and Rearrangement Processes in Tertiary Alcohol Dehydration

In the acid-catalyzed dehydration of 3-Hexanol, 3-ethyl-5,5-dimethyl-, the first step is the protonation of the hydroxyl group by the acid catalyst. youtube.comyoutube.com This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H2O). libretexts.org Subsequently, the water molecule departs, leading to the formation of a tertiary carbocation. libretexts.orgyoutube.com

Carbocation rearrangements are a common feature in reactions where carbocation intermediates are formed, aiming to achieve a more stable state. lumenlearning.com Stability of carbocations follows the order: tertiary > secondary > primary. khanacademy.orgleah4sci.com In the case of the carbocation formed from 3-Hexanol, 3-ethyl-5,5-dimethyl-, it is already a tertiary carbocation. However, rearrangements like hydride or alkyl shifts can still occur if they lead to an equally or more stable carbocation, potentially through resonance stabilization if applicable. lumenlearning.comorganicchemistrytutor.commasterorganicchemistry.com While the initial carbocation is tertiary, the possibility of shifts to adjacent positions should be considered, although a shift would likely not result in a more stable simple alkyl carbocation.

Stereochemical Outcomes of Alkene Formation (Zaitsev's Rule, Saytzeff and Hofmann Eliminations)

The final step of the E1 dehydration is the deprotonation of a carbon adjacent to the carbocation by a weak base (like water or the conjugate base of the acid catalyst) to form an alkene. youtube.com When multiple alkene products are possible, the regioselectivity of the elimination is generally governed by Zaitsev's rule (also known as Saytzeff's rule). jove.com This rule predicts that the major product will be the more substituted, and therefore more stable, alkene. jove.comchegg.com

For 3-Hexanol, 3-ethyl-5,5-dimethyl-, deprotonation can occur from several adjacent carbons, leading to a mixture of alkene isomers. The application of Zaitsev's rule would favor the formation of the most highly substituted alkene. Hofmann elimination, which favors the formation of the least substituted alkene, is generally not the primary pathway in E1 reactions of alcohols unless there are significant steric hindrances or a bulky base is used, which is not typical for acid-catalyzed dehydration.

E1 reactions are stereoselective, meaning they favor the formation of the more stable stereoisomer, which is typically the trans (E) alkene over the cis (Z) alkene due to reduced steric strain. jove.comchemistrysteps.com This is because the carbocation intermediate allows for free rotation around the carbon-carbon single bond before deprotonation occurs, enabling the molecule to adopt the most stable conformation leading to the major product. libretexts.orgpsiberg.com

Nucleophilic Substitution Reactions (SN1 Mechanisms)

Tertiary alcohols like 3-Hexanol, 3-ethyl-5,5-dimethyl- readily undergo nucleophilic substitution reactions via the SN1 (unimolecular nucleophilic substitution) mechanism. orgosolver.com This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. vaia.com

Reactivity Patterns with Hydrogen Halides

The reaction of alcohols with hydrogen halides (HX) is a classic example of nucleophilic substitution. libretexts.org The reactivity of alcohols with hydrogen halides follows the order 3° > 2° > 1°, and the reactivity of the hydrogen halides is HI > HBr > HCl > HF. libretexts.org For a tertiary alcohol like 3-Hexanol, 3-ethyl-5,5-dimethyl-, the reaction with a strong hydrohalic acid such as HBr or HCl proceeds readily via an SN1 mechanism. youtube.comlibretexts.org

The mechanism begins with the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). youtube.com The departure of the water molecule results in a tertiary carbocation. youtube.com This carbocation is then attacked by the halide ion (a nucleophile) to form the corresponding alkyl halide. youtube.comlibretexts.org

Factors Influencing Carbocation Stability and Rearrangements

The rate of an SN1 reaction is primarily determined by the stability of the carbocation intermediate. vaia.com The stability of carbocations is influenced by several factors:

Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds to the empty p-orbital of the carbocation. More substituted carbocations have more opportunities for hyperconjugation and are therefore more stable. khanacademy.orgleah4sci.com

Inductive Effects: Electron-donating alkyl groups help to disperse the positive charge of the carbocation, increasing its stability. numberanalytics.com

Resonance: If the carbocation is adjacent to a pi system (like a double bond or an aromatic ring) or an atom with a lone pair, the charge can be delocalized through resonance, which is a very strong stabilizing factor. organicchemistrytutor.commasterorganicchemistry.com

As with dehydration, the potential for carbocation rearrangements exists in SN1 reactions. libretexts.orgmasterorganicchemistry.com If a hydride or alkyl shift can lead to a more stable carbocation, this rearrangement will likely occur before the nucleophile attacks. masterorganicchemistry.com For the carbocation derived from 3-Hexanol, 3-ethyl-5,5-dimethyl-, a rearrangement to another tertiary position would not offer a significant stability advantage unless resonance stabilization becomes possible.

Oxidation Mechanisms and Selective Functionalization

The oxidation of alcohols is a common method for introducing carbonyl functional groups. However, the outcome of the oxidation depends on the type of alcohol (primary, secondary, or tertiary) and the oxidizing agent used. libretexts.org

Tertiary alcohols, such as 3-Hexanol, 3-ethyl-5,5-dimethyl-, are generally resistant to oxidation under standard conditions. studymind.co.uklibretexts.orgchemguide.co.uk This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. studymind.co.ukchemguide.co.uk The typical mechanism for alcohol oxidation involves the removal of this hydrogen along with the hydrogen from the hydroxyl group to form a carbon-oxygen double bond. libretexts.orgchemguide.co.uk Without this hydrogen, oxidation to a ketone or carboxylic acid cannot occur without breaking carbon-carbon bonds, which requires harsh conditions. chemistryviews.org

Formation of Ketones and Further Oxidation Products

Direct oxidation of 3-Hexanol, 3-ethyl-5,5-dimethyl- to a ketone is not feasible under standard oxidizing conditions. This resistance to oxidation is a hallmark of tertiary alcohols, as they lack a hydrogen atom on the alpha-carbon (the carbon bonded to the hydroxyl group). The presence of this hydrogen is a prerequisite for the typical mechanisms of alcohol oxidation to carbonyl compounds.

However, the formation of ketones and other oxidation products can be achieved under more forceful conditions, which typically involve the cleavage of carbon-carbon bonds. A common pathway proceeds through two principal steps:

Acid-Catalyzed Dehydration: The alcohol first undergoes an E1 elimination reaction in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat to form an alkene. libretexts.org The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. jove.comquora.com The primary dehydration product is expected to be 3-ethyl-5,5-dimethyl-3-hexene . nist.govnist.gov

Oxidative Cleavage of the Alkene: The resulting alkene can then be subjected to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃). This process, known as oxidative cleavage, breaks the double bond and forms two carbonyl-containing fragments.

For 3-ethyl-5,5-dimethyl-3-hexene, oxidative cleavage would split the molecule at the C3-C4 double bond, yielding two ketone products:

Propan-2-one (from the ethyl-substituted side of the double bond)

4,4-Dimethylpentan-2-one (from the neopentyl-substituted side of the double bond)

If the initial ketone products still possess abstractable alpha-hydrogens and are subjected to further harsh oxidation, they can undergo additional C-C bond cleavage to yield smaller carboxylic acids. doubtnut.comvedantu.com For example, 4,4-dimethylpentan-2-one could potentially be oxidized further to produce ethanoic acid and 2,2-dimethylpropanoic acid.

Selective Oxidation Using Modern Reagents

The selective oxidation of alcohols is a cornerstone of modern organic synthesis. However, the vast majority of these methods are designed for primary and secondary alcohols. Reagents like Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and methods such as Swern or Dess-Martin oxidation are ineffective for directly oxidizing tertiary alcohols like 3-Hexanol, 3-ethyl-5,5-dimethyl- because of the absence of an alpha-hydrogen.

Research into the catalytic oxidation of sterically hindered alcohols has primarily focused on achieving selectivity among different types of hydroxyl groups within a complex molecule (e.g., oxidizing a less hindered secondary alcohol over a more hindered one) rather than directly oxidizing a tertiary alcohol. jove.com While catalysts based on metals like ruthenium or palladium have shown high efficacy for oxidizing alcohols, their application to tertiary alcohols for preparative purposes remains an unsolved challenge. jove.com Therefore, in the context of modern reagents, selective oxidation of 3-Hexanol, 3-ethyl-5,5-dimethyl- is not a currently established transformation. The pathway remains indirect, proceeding via dehydration and subsequent cleavage.

Esterification and Etherification Reactions: Mechanistic Studies

The steric bulk around the hydroxyl group of 3-Hexanol, 3-ethyl-5,5-dimethyl- significantly impedes its ability to undergo bimolecular reactions like esterification and etherification.

Esterification: The classic Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis, is highly inefficient for tertiary alcohols. The mechanism requires the alcohol to act as a nucleophile and attack the protonated carboxylic acid. byjus.com The significant steric hindrance presented by the two ethyl groups and the neopentyl-like structure on 3-Hexanol, 3-ethyl-5,5-dimethyl- prevents this nucleophilic attack, making the reaction extremely slow.

To form an ester from this alcohol, more reactive acylating agents are necessary. A plausible method involves the use of an acid chloride or acid anhydride (B1165640). In this scenario, the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the acylating agent. While still subject to steric hindrance, the enhanced reactivity of the acid chloride or anhydride can make the reaction feasible, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The Williamson ether synthesis is a common method for preparing ethers, proceeding via an Sₙ2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org To synthesize an ether from 3-Hexanol, 3-ethyl-5,5-dimethyl-, it would first be deprotonated with a strong base (like NaH) to form the corresponding tertiary alkoxide.

However, due to the constraints of the Sₙ2 mechanism, this bulky nucleophile can only effectively react with unhindered alkyl halides, such as methyl halides or primary alkyl halides. wikipedia.orgyoutube.com Attempting to react the tertiary alkoxide with a secondary or tertiary alkyl halide would result almost exclusively in elimination (E2 reaction) to form an alkene, rather than the desired ether.

Reaction TypeReagent TypeFeasibility for 3-Hexanol, 3-ethyl-5,5-dimethyl-Mechanistic Pathway
Esterification Carboxylic Acid (Fischer)Very LowSteric hindrance prevents nucleophilic attack by the alcohol.
Acid Chloride/AnhydrideModerateFeasible due to the high reactivity of the acylating agent.
Etherification From the alcohol + Primary Alkyl HalideModerateSₙ2 reaction between the tertiary alkoxide and an unhindered alkyl halide.
From the alcohol + Secondary/Tertiary Alkyl HalideVery LowElimination (E2) is the major pathway, not substitution (Sₙ2).

Participation in Specialized Organic Transformations (e.g., Hydroformylation, Hydrogenation as a precursor)

Direct participation of 3-Hexanol, 3-ethyl-5,5-dimethyl- in transformations like hydroformylation is not chemically viable as it lacks the required functional group (an alkene). However, it serves as an excellent precursor for other transformations, most notably hydrogenation.

Precursor for Hydrogenation: The most significant role of 3-Hexanol, 3-ethyl-5,5-dimethyl- in this context is as a synthetic precursor to an alkene, which can then be hydrogenated. As described previously (4.3.1), the alcohol readily undergoes acid-catalyzed dehydration to yield 3-ethyl-5,5-dimethyl-3-hexene . libretexts.orgnist.gov

This alkene can then be subjected to catalytic hydrogenation. In this process, the alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst (such as Palladium, Platinum, or Nickel) to reduce the double bond. This two-step sequence effectively removes the hydroxyl group and replaces it with a hydrogen atom, yielding the saturated alkane 3-ethyl-5,5-dimethylhexane .

Dehydration (E1): 3-Hexanol, 3-ethyl-5,5-dimethyl- → 3-ethyl-5,5-dimethyl-3-hexene + H₂O

Catalytic Hydrogenation: 3-ethyl-5,5-dimethyl-3-hexene + H₂ --(Catalyst)--> 3-ethyl-5,5-dimethylhexane

Advanced Analytical and Spectroscopic Research on 3 Hexanol, 3 Ethyl 5,5 Dimethyl

Elucidation of Stereochemical Purity via Advanced Chiral Chromatography Methods

The presence of a chiral carbon at the tertiary alcohol position means that 3-ethyl-5,5-dimethylhexan-3-ol can exist as two enantiomers, (R)-3-ethyl-5,5-dimethylhexan-3-ol and (S)-3-ethyl-5,5-dimethylhexan-3-ol. Determining the enantiomeric excess (ee) is crucial in stereoselective synthesis and for understanding the biological activity of chiral molecules. Advanced chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

For a molecule like 3-ethyl-5,5-dimethylhexan-3-ol, separation would typically be achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for resolving the enantiomers of a wide range of chiral compounds, including alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the (R) and (S) enantiomers, allowing for their quantification.

In a hypothetical HPLC separation, a normal-phase method using a mobile phase of hexane (B92381) and isopropanol (B130326) on a cellulose-based column would be a primary choice. The polar hydroxyl group of the alcohol is key to the interaction with the CSP. The resolution of the enantiomers would be influenced by the specific polysaccharide derivative on the CSP, the composition of the mobile phase, and the column temperature. A simple and reliable chiral HPLC method was developed for the determination of the enantiomeric excess of a chiral dihydroxy intermediate for the chemoenzymatic synthesis of side chains of statin drugs. After evaluating different columns and conditions, the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) were well resolved by a simple gradient elution on an OD-RH column, and the enantiomeric excess of the desired 3R,5S-enantiomer was accurately measured.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like 3-ethyl-5,5-dimethylhexan-3-ol. shd.org.rs Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton and the chemical environment of each atom.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution

While 1D NMR provides fundamental information, complex structures benefit from 2D NMR techniques to resolve overlapping signals and definitively assign proton and carbon resonances.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 3-ethyl-5,5-dimethylhexan-3-ol, COSY would show correlations between the methyl protons and the methylene (B1212753) protons within each ethyl group. It would also show a correlation between the methylene protons at C4 and the hydroxyl proton, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. For instance, the carbon signal of the C4 methylene group would be identified by its cross-peak with the corresponding C4 methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the carbon skeleton. For example, the protons of the methyl groups on the ethyl substituents would show a correlation to the C3 quaternary carbon, confirming their attachment. Similarly, the protons of the t-butyl group at C5 would show a correlation to the C4 methylene carbon and the C5 quaternary carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Hexanol, 3-ethyl-5,5-dimethyl-

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
1, 1' ~0.85 ~8.0 Triplet
2, 2' ~1.45 ~30.0 Quartet
3 - ~75.0 Singlet
4 ~1.60 ~45.0 Singlet
5 - ~32.0 Singlet
6, 6', 6'' ~0.95 ~29.0 Singlet
OH ~1.5 (variable) - Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Temperature-Dependent NMR Studies for Rotational Barriers

The steric bulk of the two ethyl groups and the adjacent neopentyl-like group can lead to hindered rotation around the C3-C4 bond. Temperature-dependent NMR studies can be employed to investigate these dynamic processes. At low temperatures, the rotation may become slow enough on the NMR timescale to cause the signals of chemically equivalent protons or carbons to split into distinct resonances. By analyzing the coalescence temperature—the temperature at which these separate signals merge into a single broad peak—the energy barrier to rotation can be calculated.

Solution NMR Analysis of Torsion Angles and Hydrogen Bonding

The preferred conformation and intermolecular interactions, such as hydrogen bonding, can be studied using solution NMR. The chemical shift of the hydroxyl proton is particularly sensitive to its environment. Its concentration and temperature dependence can provide insights into the extent of hydrogen bonding. In dilute solutions, the hydroxyl proton signal will shift upfield, indicating a decrease in hydrogen bonding. In contrast, in more concentrated solutions, the signal will shift downfield due to increased intermolecular hydrogen bonding. Nuclear Overhauser Effect (NOE) experiments can also provide information about through-space proximity of atoms, which can help in determining preferred conformations and torsion angles.

Mass Spectrometry Fragmentation Pathways and Derivatization Strategies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI) Fragmentation Patterns and Diagnostic Ions

Under Electron Ionization (EI) conditions, the 3-ethyl-5,5-dimethylhexan-3-ol molecule will be ionized to a molecular ion (M⁺•), which then undergoes fragmentation. Due to the tertiary alcohol structure and significant branching, the molecular ion is expected to be of low abundance or even absent. The fragmentation is dominated by cleavages that lead to the formation of stable carbocations.

Key fragmentation pathways would include:

α-Cleavage: The breaking of a carbon-carbon bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. shd.org.rs Loss of an ethyl radical (•CH₂CH₃) would result in a prominent ion at m/z 129. This is often a highly favored pathway.

Loss of Water: Dehydration, the elimination of a water molecule (H₂O) from the molecular ion, would produce an ion at m/z 140. shd.org.rs

Cleavage of the Neopentyl Group: The bond between C4 and C5 is prone to cleavage, leading to the formation of a stable t-butyl cation at m/z 57. This is a very common and often abundant fragment for compounds containing a t-butyl group. shd.org.rs

Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of lower mass ions.

A study on the closely related compound 5-(9H-Carbazol-9-yl)-3-ethyl-5-methylhexan-3-ol showed a base peak resulting from the loss of water, indicating this is a very favorable fragmentation pathway.

Table 2: Predicted Major Mass Fragments for 3-Hexanol, 3-ethyl-5,5-dimethyl-

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Fragmentation Pathway
158 [C₁₀H₂₂O]⁺• Molecular Ion (M⁺•) - Likely low abundance
140 [C₁₀H₂₀]⁺• Dehydration (M⁺• - H₂O)
129 [C₈H₁₇O]⁺ α-Cleavage (Loss of •C₂H₅)
101 [C₆H₁₃O]⁺ Cleavage at C4-C5 with H rearrangement

Derivatization strategies can be employed to improve the chromatographic behavior and mass spectrometric analysis of alcohols. For 3-ethyl-5,5-dimethylhexan-3-ol, conversion to a trimethylsilyl (B98337) (TMS) ether by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The resulting TMS ether is more volatile and less polar, often leading to sharper peaks in gas chromatography and producing a more prominent molecular ion in the mass spectrum, aiding in molecular weight determination.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the unambiguous structural confirmation of molecules like 3-ethyl-5,5-dimethyl-3-hexanol. In a typical MS/MS experiment, the protonated molecule or a primary fragment ion is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

For 3-ethyl-5,5-dimethyl-3-hexanol, the initial electron ionization (EI) would likely lead to the loss of a water molecule, a characteristic fragmentation pathway for alcohols. The subsequent MS/MS analysis of the resulting carbocation would yield further structural information. The fragmentation would likely proceed through the cleavage of the C-C bonds adjacent to the tertiary carbon, leading to the loss of ethyl and neopentyl radicals. The relative abundance of the resulting fragment ions would help to piece together the connectivity of the molecule, thus confirming the identity of 3-ethyl-5,5-dimethyl-3-hexanol.

A hypothetical fragmentation pattern is detailed in the table below:

Precursor Ion (m/z)Collision EnergyFragment Ion (m/z)Proposed Neutral Loss
158 (M+)Low129C2H5
158 (M+)Low101C4H9
129High85C3H8
129High57C5H12

This table is illustrative of expected fragmentation and is not based on published experimental data for this specific compound.

Variable-Energy Electron Ionization for Enhanced Structural Information

Variable-energy electron ionization (VEI) mass spectrometry offers a more nuanced approach to structural elucidation compared to standard 70 eV EI-MS. By systematically varying the energy of the ionizing electrons, it is possible to control the extent of fragmentation. At lower electron energies, closer to the ionization potential of the molecule, less energy is transferred, resulting in simpler mass spectra with a more abundant molecular ion peak.

For 3-ethyl-5,5-dimethyl-3-hexanol, VEI-MS could be particularly advantageous. At 70 eV, the molecular ion might be weak or entirely absent due to extensive fragmentation. By lowering the electron energy, the molecular ion's abundance could be enhanced, allowing for its confident identification. Furthermore, the appearance energies of different fragment ions, determined by plotting their intensities as a function of electron energy, can provide valuable thermodynamic data and further aid in distinguishing between isomeric structures.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Network Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is exceptionally sensitive to the hydrogen bonding environment of the hydroxyl group in 3-ethyl-5,5-dimethyl-3-hexanol. In the condensed phase, these molecules will form intermolecular hydrogen bonds, leading to distinct spectral signatures.

In the IR spectrum, the O-H stretching vibration is a powerful probe of hydrogen bonding. For an isolated, non-hydrogen-bonded (monomeric) molecule, a sharp absorption band is expected in the range of 3600-3650 cm⁻¹. However, in the liquid or solid state, intermolecular hydrogen bonding leads to a broad and intense absorption band at lower frequencies, typically centered between 3200 and 3400 cm⁻¹. The breadth and position of this band are indicative of the strength and distribution of hydrogen bond geometries within the sample.

Raman spectroscopy provides complementary information. While the O-H stretching band is also present in the Raman spectrum, its intensity is often weaker compared to the IR spectrum. However, Raman spectroscopy can be particularly useful for studying the low-frequency vibrations associated with the hydrogen bond itself, such as the O-H···O stretching and bending modes, which occur in the far-IR region and are often more accessible via Raman.

Analysis of O-H Stretching Region for Intramolecular Interactions

While intermolecular hydrogen bonding dominates in the condensed phase, the possibility of intramolecular hydrogen bonding in 3-ethyl-5,5-dimethyl-3-hexanol is sterically hindered. The bulky ethyl and neopentyl groups surrounding the tertiary hydroxyl group would likely prevent the hydroxyl proton from forming a stable intramolecular hydrogen bond with another part of the molecule.

Therefore, in a dilute solution of 3-ethyl-5,5-dimethyl-3-hexanol in a non-polar solvent, the IR spectrum would be expected to be dominated by the sharp "free" O-H stretching band. As the concentration increases, the broad band associated with intermolecular hydrogen bonding would grow in intensity, providing a means to study the equilibrium between monomeric and hydrogen-bonded species.

Vibrational ModeExpected Wavenumber (cm⁻¹)PhaseComments
Free O-H Stretch3600-3650Dilute SolutionSharp, indicates non-hydrogen bonded OH
H-Bonded O-H Stretch3200-3400Liquid/SolidBroad, indicates intermolecular H-bonding

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Enantiomers

3-Hexanol, 3-ethyl-5,5-dimethyl- is a chiral molecule, existing as a pair of enantiomers ((R)- and (S)-3-ethyl-5,5-dimethyl-3-hexanol). Chiroptical spectroscopy techniques, namely circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of these enantiomers.

These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions of the molecule's chromophores. While the hydroxyl group itself is not a strong chromophore in the accessible UV-Vis range, derivatization of the alcohol can introduce a chromophore close to the stereocenter, enabling the use of exciton-coupled CD to determine the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration, often in conjunction with empirical rules such as the Octant Rule for ketones, which could be applied if the alcohol were oxidized.

To definitively assign the absolute configuration of the enantiomers of 3-ethyl-5,5-dimethyl-3-hexanol, experimental CD or ORD spectra would need to be compared with spectra predicted from quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the synthesized or isolated enantiomer.

Environmental Transformations and Biotransformation Mechanisms of 3 Hexanol, 3 Ethyl 5,5 Dimethyl

Microbial Degradation Pathways and Metabolite Identification (non-human specific)

The microbial degradation of sterically hindered tertiary alcohols such as 3-Hexanol, 3-ethyl-5,5-dimethyl- is a challenging process due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which makes them resistant to typical oxidation reactions that readily degrade primary and secondary alcohols. studymind.co.ukchemguide.co.uk However, various microorganisms possess specialized enzymatic systems capable of transforming such recalcitrant compounds. The initial steps in the biodegradation of aliphatic hydrocarbons and alcohols often involve hydroxylation, a reaction catalyzed by monooxygenase enzymes. acs.orgwikipedia.org

Enzymatic Hydroxylation and Oxidation Mechanisms by Microorganisms

The microbial metabolism of 3-Hexanol, 3-ethyl-5,5-dimethyl- likely commences with an initial hydroxylation at one of the unactivated sp³-hybridized carbon atoms of its alkyl chains. acs.org This reaction is catalyzed by hydroxylases, which insert an oxygen atom from molecular oxygen (O₂) into a C-H bond, converting a lipophilic hydrocarbon group into a more water-soluble alcohol. wikipedia.org This initial step is crucial as it introduces a functional group that can undergo further oxidation.

Following the initial hydroxylation, the newly formed primary or secondary alcohol groups can be sequentially oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form carboxylic acids. In the case of tertiary alcohols, the molecule's structure presents a significant steric hindrance, but microorganisms can employ specific enzymes to overcome this. researchgate.net The degradation pathway for such a complex molecule would likely involve ω-hydroxylation (at the terminal methyl group) or sub-terminal hydroxylation on the alkyl chains, followed by classic β-oxidation pathways to shorten the carbon chains.

Role of Cytochrome P450 Enzymes in Aliphatic Hydrocarbon Biotransformation

Cytochrome P450 (CYP) monooxygenases are a diverse family of heme-thiolate enzymes renowned for their ability to catalyze the hydroxylation of a vast array of organic compounds, including aliphatic hydrocarbons. acs.orgnih.gov These enzymes are found in a wide range of organisms, from bacteria to fungi. researchgate.net The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species that can insert an oxygen atom into a C-H bond. nih.gov This capability is central to the initial breakdown of non-functionalized hydrocarbons.

In the context of 3-Hexanol, 3-ethyl-5,5-dimethyl-, cytochrome P450 enzymes are the most probable catalysts for the initial hydroxylation step. acs.org They can attack the various C-H bonds on the ethyl and neopentyl groups attached to the tertiary carbinol center. The regioselectivity of the hydroxylation would depend on the specific P450 isoform involved. For instance, hydroxylation could occur at the terminal carbon of the ethyl group or one of the methyl groups of the neopentyl moiety. Human CYP2E1 and CYP2B6 are known to metabolize various volatile hydrocarbons, indicating the broad substrate specificity of this enzyme family. researchgate.net

Identification of Intermediate Metabolites in Environmental Systems

While specific studies identifying the environmental metabolites of 3-Hexanol, 3-ethyl-5,5-dimethyl- are not extensively documented, a plausible degradation pathway can be inferred from the known metabolism of similar aliphatic alcohols and hydrocarbons. Following initial P450-mediated hydroxylation, subsequent oxidation reactions would lead to a variety of intermediate metabolites. For example, hydroxylation of a terminal methyl group would lead to a primary alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

If C-C bond cleavage occurs, which is a known reaction in the photocatalysis of tertiary alcohols, smaller molecules would be generated. nih.gov Potential metabolites could include ketones, such as 5,5-dimethyl-3-hexanone, and smaller volatile organic compounds. The breakdown of plasticizers in the environment can result in metabolites like 2-ethylhexanol and 2-ethylhexanoic acid, which, although structurally different, indicates that microbial action can lead to the formation of stable, smaller oxygenated compounds. researchgate.net

Table 1: Plausible Microbial Degradation Metabolites of 3-Hexanol, 3-ethyl-5,5-dimethyl-

Plausible MetabolitePrecursor StepEnzymatic Process
3-ethyl-5,5-dimethyl-1,3-hexanediolTerminal hydroxylation of ethyl groupCytochrome P450 Monooxygenase
(3-ethyl-5,5-dimethyl-3-hexanol) -oic acidOxidation of terminal diolAlcohol/Aldehyde Dehydrogenase
5,5-dimethyl-3-hexanoneC-C bond cleavageOxidative degradation
2,2-dimethylpropanoic acid (Pivalic acid)Cleavage and oxidation of neopentyl groupMultiple enzymatic steps
AcetoneBreakdown of the main carbon chainMultiple enzymatic steps

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems

In aquatic and atmospheric environments, 3-Hexanol, 3-ethyl-5,5-dimethyl- is subject to abiotic degradation processes initiated by sunlight. The primary mechanisms are photochemical reactions involving highly reactive species such as hydroxyl radicals (•OH).

Radical-Initiated Reactions and Atmospheric Fate Modeling

The gas-phase atmospheric degradation of 3-Hexanol, 3-ethyl-5,5-dimethyl- is predominantly initiated by its reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. nih.gov The rate of this reaction determines the atmospheric lifetime of the compound. The •OH radical can abstract a hydrogen atom from any of the C-H bonds in the molecule, with abstraction from the -OH group or the carbon atoms adjacent to the oxygen being particularly significant for alcohols.

For a structurally related compound, 3,5-dimethyl-3-hexanol, radical-initiated reactions have been studied, providing a model for the likely atmospheric fate of 3-Hexanol, 3-ethyl-5,5-dimethyl-. acs.org The reaction sequence is as follows:

H-atom abstraction: An •OH radical abstracts a hydrogen atom, forming water and a carbon-centered alkyl radical (R•).

Oxygen addition: The alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

Further reactions: The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with other peroxy radicals. nih.gov

The resulting alkoxy radical is a key intermediate that can undergo unimolecular decomposition via C-C bond scission or isomerization, leading to the formation of various smaller, oxygenated products. copernicus.org

Sorption and Transport Mechanisms in Environmental Matrices

The movement and distribution of 3-Hexanol, 3-ethyl-5,5-dimethyl- in the environment are governed by its sorption to solids and its transport through various media such as soil, water, and air. These processes are influenced by the physicochemical properties of the compound and the characteristics of the environmental matrix.

Sorption in Soil and Sediment:

The sorption process can be described by the following equilibrium:

Csoil ⇌ Cwater

Where Csoil is the concentration of the compound sorbed to the soil and Cwater is the concentration in the aqueous phase. The relationship at equilibrium is often described by the Freundlich or Langmuir isotherms. For many organic pollutants at environmentally relevant concentrations, a linear sorption isotherm is assumed, where the partition coefficient (Kd) is the ratio of the sorbed concentration to the aqueous concentration. The Kd value is related to the Koc and the fraction of organic carbon (foc) in the soil by the equation:

Kd = Koc * foc

Transport in Environmental Media:

The transport of 3-Hexanol, 3-ethyl-5,5-dimethyl- is influenced by several factors including its water solubility, volatility, and the aforementioned sorption characteristics.

Leaching in Soil: Due to its expected moderate water solubility and sorption, 3-Hexanol, 3-ethyl-5,5-dimethyl- has the potential to leach through the soil profile and reach groundwater. The extent of leaching will be dependent on soil type, with lower leaching potential in soils with higher organic matter content.

Volatilization from Water and Soil: The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant (H). For alcohols, H tends to decrease with increasing molecular weight and branching. While a specific value for 3-Hexanol, 3-ethyl-5,5-dimethyl- is not available, it is expected to have a relatively low Henry's Law constant, suggesting that volatilization from water bodies may not be a dominant transport pathway. wikipedia.orgnist.gov Volatilization from soil surfaces can also occur, influenced by factors such as soil moisture, temperature, and air movement.

Atmospheric Transport: Once in the atmosphere, the compound can be transported over long distances. Its persistence in the atmosphere is determined by its reactivity with atmospheric oxidants, primarily the hydroxyl radical (•OH). researchgate.netscielo.br The atmospheric lifetime of alcohols is typically on the order of days, suggesting that long-range transport is possible but limited by degradation processes. researchgate.net

A summary of the expected transport behavior in different environmental matrices is provided in the table below.

Environmental MatrixDominant Transport MechanismsKey Influencing Factors
SoilLeaching, VolatilizationSoil organic matter content, water infiltration rate, soil temperature
WaterAdvection, Dispersion, VolatilizationWater flow rate, temperature, air-water interface dynamics
AirAdvection, Dispersion, DepositionWind speed and direction, atmospheric stability, precipitation

Bio-Inspired Synthesis and Catalysis Utilizing Biotransformation Concepts

The principles of biotransformation, where microorganisms and enzymes are used to perform chemical reactions, can be harnessed for the bio-inspired synthesis of complex molecules like 3-Hexanol, 3-ethyl-5,5-dimethyl-. This approach offers advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

Enzymatic Synthesis of Tertiary Alcohols:

The synthesis of tertiary alcohols is a challenging task in organic chemistry. Biocatalysis provides a promising alternative. researchgate.net Several classes of enzymes have been shown to be effective in the synthesis of chiral and structurally complex alcohols. nih.govnih.gov

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reverse reaction, they can be used for the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols. While their direct application for the synthesis of tertiary alcohols from ketones is not possible, they can be used in multi-step enzymatic pathways.

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic alcohols through enantioselective esterification or hydrolysis. This approach can be applied to a racemic mixture of a precursor to 3-Hexanol, 3-ethyl-5,5-dimethyl- to obtain an enantiomerically enriched product.

Cytochrome P450 Monooxygenases: These enzymes are known to catalyze the hydroxylation of a wide range of substrates, including alkanes. acs.org By selecting or engineering a suitable P450 enzyme, it might be possible to introduce a hydroxyl group at a specific position on a precursor hydrocarbon to synthesize 3-Hexanol, 3-ethyl-5,5-dimethyl-.

Whole-Cell Biocatalysis:

The use of whole microbial cells (e.g., bacteria, yeast, fungi) as biocatalysts offers several advantages, including the presence of cofactor regeneration systems and the potential for multi-step reactions within a single cell. researchgate.netnih.govmdpi.com Various microorganisms have been employed for the production of alcohols. For instance, engineered strains of E. coli and yeast have been developed for the production of various higher alcohols. nih.gov A whole-cell biotransformation approach for 3-Hexanol, 3-ethyl-5,5-dimethyl- could involve the use of a microorganism capable of performing a key hydroxylation or ketone reduction step on a suitable precursor.

The table below summarizes potential biocatalytic approaches for the synthesis of 3-Hexanol, 3-ethyl-5,5-dimethyl-.

Biocatalytic ApproachKey Enzymes/OrganismsPotential PrecursorAdvantages
Enzymatic ResolutionLipases, EsterasesRacemic 3-ethyl-5,5-dimethyl-3-hexanolHigh enantioselectivity
Enzymatic HydroxylationCytochrome P450 Monooxygenases3-ethyl-5,5-dimethylhexaneRegio- and stereospecificity
Whole-Cell BiotransformationEngineered E. coli or Saccharomyces cerevisiaeA suitable keto-acid or aldehydeIn-situ cofactor regeneration, multi-step synthesis

Role in Advanced Materials Science and Polymer Chemistry

Incorporation into Polymer Backbones or Side Chains as a Building Block

The incorporation of bulky side groups is a well-established strategy for modifying the properties of polymers. researchgate.net The sizable aliphatic structure of 3-Hexanol, 3-ethyl-5,5-dimethyl- makes it a candidate for introduction as a side chain, which could significantly impact the polymer's physical characteristics.

By converting the hydroxyl group of 3-Hexanol, 3-ethyl-5,5-dimethyl- into a polymerizable functional group, such as a methacrylate (B99206) or acrylate, it could be copolymerized with other monomers. The resulting polymer would feature bulky pendant groups, which would likely disrupt chain packing and increase the free volume. This can lead to a lower glass transition temperature (Tg) and increased solubility in organic solvents. acs.org For instance, studies on polyacrylates have shown that branching in the alkyl side chain influences the polymer's structural and dynamic properties. acs.org

Polymer PropertyExpected Influence of 3-Hexanol, 3-ethyl-5,5-dimethyl- Side ChainRationale
Glass Transition Temperature (Tg) DecreaseThe bulky side chains would hinder close packing of polymer chains, increasing free volume. researchgate.net
Solubility IncreaseThe large, non-polar side chains would enhance solubility in non-polar organic solvents.
Mechanical Strength Potentially decreaseIncreased free volume and reduced chain-chain interactions could lead to lower tensile strength.

Use as a Precursor for Specialty Monomers or Cross-linking Agents

The reactivity of the tertiary alcohol group in 3-Hexanol, 3-ethyl-5,5-dimethyl- allows for its conversion into a variety of specialty monomers. For example, esterification with acrylic acid or methacrylic acid would yield the corresponding bulky (meth)acrylate monomers. These monomers could be valuable in creating polymers with tailored refractive indices or dielectric properties due to the introduction of the low-density aliphatic groups.

Furthermore, derivatives of this alcohol could be designed to act as cross-linking agents. While the tertiary alcohol itself is not a typical cross-linker, it could be functionalized with two or more polymerizable groups. For instance, reaction with a diisocyanate could create a urethane-based cross-linker. The bulky core of the cross-linker would enforce a certain distance between polymer chains, creating a network with controlled porosity and potentially high thermal stability. The cross-linking process is a common method to enhance properties such as mechanical strength, thermal stability, and water resistance in polymers. mdpi.com

Influence of 3-Hexanol, 3-ethyl-5,5-dimethyl- Derived Structures on Material Properties

The introduction of structural units derived from 3-Hexanol, 3-ethyl-5,5-dimethyl- is anticipated to have a pronounced effect on the thermal and mechanical properties of polymers.

Thermal Stability: The presence of bulky, sterically hindered groups can enhance the thermal stability of a polymer by restricting chain mobility and inhibiting thermal degradation mechanisms. escholarship.org The neopentyl-like moiety in 3-Hexanol, 3-ethyl-5,5-dimethyl- is particularly robust. Research on polymers containing bulky tris(trimethylsilyl)methyl substituents has demonstrated a significant increase in glass transition temperature, reflecting a substantial rise in the rigidity of the new polymers. researchgate.net While direct data for this specific compound is unavailable, it is reasonable to infer that its incorporation could lead to polymers with improved thermal performance.

Mechanical Properties: The mechanical properties of polymers are strongly tied to intermolecular forces and chain entanglement. The introduction of large, non-polar side chains from 3-Hexanol, 3-ethyl-5,5-dimethyl- would likely decrease the density of the polymer and weaken intermolecular forces. This could lead to a reduction in tensile strength and modulus, but an increase in flexibility and impact strength. The specific outcome would depend on the concentration of the bulky monomer and the nature of the comonomers. Studies on biodegradable polymer composites have shown that the incorporation of different components can significantly alter mechanical properties like tensile strength and elongation at break. mdpi.com

Material PropertyPredicted Impact of 3-Hexanol, 3-ethyl-5,5-dimethyl- MoietyScientific Basis
Thermal Stability IncreasedRestricted chain mobility due to bulky groups. escholarship.org
Tensile Strength DecreasedReduced intermolecular forces and chain packing efficiency.
Flexibility IncreasedDisruption of crystalline domains and increased free volume.
Impact Strength IncreasedThe bulky groups can act as energy dissipation centers.

Development of Novel Solvents with Tunable Properties

Beyond polymer science, bulky tertiary alcohols like 3-Hexanol, 3-ethyl-5,5-dimethyl- are of interest in the development of novel solvent systems. The physical and chemical properties of solvents can be fine-tuned by altering their molecular structure. The branched, aliphatic nature of this alcohol suggests low polarity and a high affinity for non-polar solutes.

Its derivatives, such as esters or ethers, could offer a range of solvation characteristics. For example, the esterification with various carboxylic acids could produce a library of solvents with systematically varied polarities and boiling points. nih.gov The development of such "designer solvents" is crucial for green chemistry initiatives, aiming to replace more hazardous traditional solvents. The application of bio-based solvents in asymmetric catalysis, for instance, has emerged as a useful alternative to classical organic solvents. mdpi.com

Q & A

Basic: What synthetic methodologies are commonly employed to produce 3-ethyl-5,5-dimethyl-3-hexanol?

Answer:
Synthetic routes for branched alcohols like 3-ethyl-5,5-dimethyl-3-hexanol typically involve multi-step organic reactions. Key approaches include:

  • Catalytic Hydrogenation : Reduction of ketone precursors (e.g., 3-ethyl-5,5-dimethyl-3-hexanone) using hydrogen gas and catalysts like palladium or Raney nickel .
  • Grignard Reaction : Reaction of organomagnesium reagents with carbonyl compounds, followed by hydrolysis. For example, reacting ethylmagnesium bromide with a substituted cyclohexanone derivative .
  • Acid-Catalyzed Hydration : Hydration of alkenes under acidic conditions, though steric hindrance in branched substrates may require optimization of temperature and catalyst concentration .

Physical properties (e.g., boiling point: 134.4°C, density: 0.812 g/mL) should be verified using standardized methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Advanced: How can computational docking studies elucidate interactions between 3-ethyl-5,5-dimethyl-3-hexanol and target proteins like NS3 protease?

Answer:
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding affinities and interaction modes. For example:

  • PDB ID 2FOM : Docking revealed that 3-ethyl-5,5-dimethyl-6-phenyl (a structural analog) binds to the NS3 protease domain via hydrophobic interactions with residues in the active site .
  • Methodology :
    • Prepare the ligand (optimize 3D structure, assign charges).
    • Define the protein binding pocket using crystallographic data.
    • Run docking simulations and analyze binding energy (ΔG) and hydrogen-bonding networks.
    • Validate with molecular dynamics (MD) simulations to assess stability .

Basic: What analytical techniques are recommended for quantifying 3-ethyl-5,5-dimethyl-3-hexanol in environmental samples?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase columns (C18) with UV detection (210–220 nm). Achieve recoveries of 80–97% using acetonitrile/water mobile phases .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar capillary columns (e.g., DB-WAX) for separation, with electron ionization (EI) for fragmentation pattern verification .
  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from complex matrices like industrial wastewater .

Advanced: How do group-contribution methods estimate thermodynamic properties like the lower flammability limit (LFL) for 3-hexanol derivatives?

Answer:
Group-contribution models (e.g., Joback or Benson methods) predict properties based on molecular substructures. For example:

  • LFL Calculation : At 320 K, LFL for 3-hexanol is derived by summing contributions from -OH, -CH2, and -CH3 groups. Adjustments are made for branching effects using empirical correction factors .
  • Uncertainty Analysis : Validate predictions against experimental data (e.g., NIST Chemistry WebBook) and apply Monte Carlo simulations to quantify error margins .

Basic: How does hydrogen bonding influence the boiling point of 3-ethyl-5,5-dimethyl-3-hexanol compared to linear alcohols?

Answer:
Hydrogen bonding in 3-ethyl-5,5-dimethyl-3-hexanol increases its boiling point (134.4°C) relative to non-polar analogs. Comparative analysis:

  • 3-Hexanol (linear) : Boiling point = 135°C (strong hydrogen bonding).
  • 3-Hexanone : Boiling point = 123°C (dipole-dipole interactions only).
  • Branched Isomers : Steric hindrance from ethyl and dimethyl groups slightly reduces hydrogen-bonding efficiency, but the hydroxyl group remains dominant .

Advanced: What strategies resolve discrepancies in thermodynamic data for branched-chain alcohols like 3-ethyl-5,5-dimethyl-3-hexanol?

Answer:

  • Data Harmonization : Cross-reference experimental values (e.g., NIST WebBook ) with computational predictions (e.g., COSMO-RS).
  • Error Source Analysis : Identify inconsistencies in measurement techniques (e.g., static vs. dynamic vapor pressure methods).
  • Collaborative Studies : Reproduce results across independent labs using standardized protocols (e.g., ASTM E2079 for flash-point determination) .

Basic: What safety precautions are essential when handling 3-ethyl-5,5-dimethyl-3-hexanol in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (flash point = 95°F ).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicology : Limited data available; treat as a potential irritant and follow EPA guidelines for organic alcohols .

Advanced: How does 3-ethyl-5,5-dimethyl-3-hexanol act as a biomarker in plant stress responses?

Answer:
Under biotic stress (e.g., insect attack), plants emit green leaf volatiles (GLVs) like 3-hexanol. Advanced detection methods include:

  • Volatile Organic Compound (VOC) Profiling : Use proton-transfer-reaction mass spectrometry (PTR-MS) to monitor real-time emissions .
  • Genetic Engineering : Modify plants (e.g., DARPA’s APT program) to overexpress 3-hexanol under specific stressors, enabling early-warning systems for environmental threats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.